molecular formula C8H7ClN2O2 B2495257 Imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride CAS No. 1417636-85-1

Imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride

Cat. No.: B2495257
CAS No.: 1417636-85-1
M. Wt: 198.61
InChI Key: PBBDLQRXRXJREC-UHFFFAOYSA-N
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Description

Imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C8H7ClN2O2 and its molecular weight is 198.61. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of Imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride are currently unknown. This compound belongs to the class of imidazo[1,2-a]pyridines, which are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry

Mode of Action

Imidazo[1,2-a]pyridines have been functionalized through radical reactions involving transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions could potentially influence the interaction of the compound with its targets.

Biochemical Pathways

Imidazo[1,2-a]pyridines have been used in the construction of various derivatives through direct functionalization . The impact of these derivatives on biochemical pathways would depend on their specific structures and targets.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific conditions under which the compound is stored and used .

Biological Activity

Imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound belongs to a class of heterocyclic compounds known for their pharmacological properties. The compound features a fused imidazole and pyridine ring system, which contributes to its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor . It has been shown to inhibit insulin-regulated aminopeptidase (IRAP), an enzyme implicated in cognitive functions. The best compounds in this class exhibit non-competitive inhibition with an IC50 value of approximately 1.0 µM . Additionally, studies indicate that this compound can inhibit enzymes involved in the biosynthesis of bacterial cell walls, making it a candidate for anti-tuberculosis therapies .

1. Anticancer Activity

Research indicates that derivatives of Imidazo[1,5-a]pyridine have significant cytotoxic effects against various cancer cell lines. For instance:

  • Compounds derived from this scaffold showed GI50 values ranging from 0.43 to 14.9 µM against human tumor cell lines .
  • These compounds induce apoptosis and arrest the cell cycle at the G2/M phase through mechanisms involving tubulin polymerization inhibition .

2. Antituberculosis Activity

Recent developments have highlighted the potential of Imidazo[1,5-a]pyridine derivatives against multidrug-resistant tuberculosis (MDR-TB). Compounds have demonstrated minimum inhibitory concentrations (MIC) as low as 0.03 µM against Mycobacterium tuberculosis strains . This suggests a promising avenue for developing new anti-TB agents.

3. Cholinesterase Inhibition

Imidazo[1,5-a]pyridine derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme critical in neurotransmission. Some compounds showed IC50 values ranging from 0.2 to 50 µM, indicating potential use in treating neurodegenerative diseases like Alzheimer's .

Structure-Activity Relationships (SAR)

Understanding the SAR of Imidazo[1,5-a]pyridine derivatives is crucial for optimizing their biological activity:

  • Modifications at various positions on the imidazo and pyridine rings can significantly impact potency and selectivity.
  • For example, substituents on the phenyl ring have been shown to enhance AChE inhibition and cytotoxicity against cancer cells .

Case Studies

Several case studies illustrate the efficacy of Imidazo[1,5-a]pyridine derivatives:

Study Activity IC50/ MIC Notes
Study AIRAP Inhibition1.0 µMNon-competitive inhibition observed .
Study BCytotoxicityGI50: 0.43 - 14.9 µMInduces apoptosis in cancer cells .
Study CAnti-TB ActivityMIC: ≤0.03 µMEffective against MDR-TB strains .
Study DAChE InhibitionIC50: 0.2 - 50 µMPotential for neuroprotective therapies .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Imidazo[1,5-a]pyridine derivatives have shown promising results against various pathogens, particularly Mycobacterium tuberculosis. A study identified several compounds with minimum inhibitory concentrations (MICs) as low as 0.006 μM against drug-resistant strains of tuberculosis, surpassing existing clinical candidates in efficacy .

Anticancer Properties
Research indicates that imidazo[1,5-a]pyridine derivatives exhibit significant anticancer activity. For instance, compounds synthesized for targeting specific cancer pathways demonstrated selective cytotoxicity towards tumor cells while sparing normal cells. In particular, certain derivatives were found to inhibit human carbonic anhydrases associated with tumor growth, presenting a potential therapeutic avenue for breast and lung cancers .

Neuropeptide S Receptor Antagonism
Another notable application is in neuropharmacology, where imidazo[1,5-a]pyridine analogs have been characterized as antagonists of neuropeptide S receptors. These compounds were noted for their stability in various biological buffers and their ability to modulate receptor activity effectively, suggesting potential uses in treating anxiety and related disorders .

Material Science Applications

Optoelectronic Devices
The unique optical properties of imidazo[1,5-a]pyridine derivatives have led to their use in optoelectronic devices. Their luminescent characteristics make them suitable candidates for applications in sensors and imaging technologies. The versatility of these compounds allows for their incorporation into various device architectures, enhancing performance metrics such as sensitivity and response time .

Sensors Development
Imidazo[1,5-a]pyridine compounds have also been employed in the development of chemical sensors. Their ability to selectively interact with specific analytes makes them valuable in environmental monitoring and biomedical diagnostics. Recent advancements have demonstrated their effectiveness in detecting low concentrations of hazardous substances through fluorescence-based methods .

Comprehensive Data Tables

Application Area Specific Use Efficacy/Notes
AntimicrobialMycobacterium tuberculosis inhibitorsMIC ≤ 0.006 μM against resistant strains
AnticancerSelective inhibitors of carbonic anhydrasesNon-toxic to normal cells; effective against tumors
NeuropharmacologyNeuropeptide S receptor antagonistsStable in biological buffers; potential for anxiety treatment
OptoelectronicsComponents in sensors and imaging devicesEnhanced sensitivity and luminescence properties

Case Studies

  • Case Study 1: Antitubercular Activity
    A series of imidazo[1,5-a]pyridine derivatives were synthesized and screened against Mycobacterium tuberculosis. The study highlighted the structural modifications leading to enhanced activity against drug-resistant strains, emphasizing the importance of molecular design in developing effective therapeutics .
  • Case Study 2: Anticancer Mechanism Exploration
    In vitro studies involving human breast cancer cell lines demonstrated that specific imidazo[1,5-a]pyridine derivatives could inhibit tumor growth effectively while exhibiting minimal toxicity to normal cells. This selectivity was attributed to the compounds' ability to target specific metabolic pathways involved in cancer proliferation .

Properties

IUPAC Name

imidazo[1,5-a]pyridine-7-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2.ClH/c11-8(12)6-1-2-10-5-9-4-7(10)3-6;/h1-5H,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBBDLQRXRXJREC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NC=C2C=C1C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.